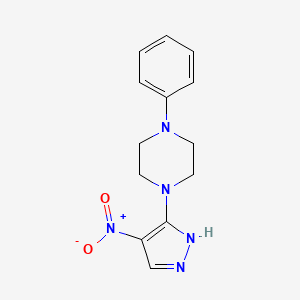![molecular formula C19H16ClN3O2 B10900707 2-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10900707.png)
2-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The structure of the compound is complex, containing both an indole moiety and a pyrazole ring. Let’s break it down:
-
Indole Moiety: : The indole core (1H-indole) is a bicyclic aromatic system consisting of a benzene ring fused to a five-membered pyrrole ring. It occurs naturally in various plant alkaloids and has been extensively studied due to its pharmacological significance.
-
Pyrazole Ring: : The pyrazole ring (1H-pyrazol-3-yl) is a five-membered heterocycle containing two nitrogen atoms. It is commonly found in pharmaceutical compounds and exhibits diverse biological properties.
Méthodes De Préparation
The synthetic route to this compound involves several steps. Here’s a summary of the key reactions:
Starting Material: Begin with commercially available 4-bromoaniline.
Diazotization and Reduction: Convert 4-bromoaniline to 4-bromophenylhydrazine (2).
Cyclization: Condense 4-bromophenylhydrazine with ethyl pyruvate to obtain ethyl 5-bromo-1H-indole-2-carboxylate (4).
Benzylation: React 4 with 4-chlorobenzyl chloride to form N-benzylated ester 5.
Hydrolysis: Hydrolyze the ester to obtain the desired carboxylic acid 6.
Coupling Reactions: Couple carboxylic acid 6 with appropriate amines to synthesize the target compound 7a–j.
Analyse Des Réactions Chimiques
Reactivity: The compound likely undergoes various reactions typical of indole derivatives, including oxidation, reduction, and substitution.
Common Reagents: Reagents such as polyphosphoric acid (PPA), 4-chlorobenzyl chloride, and amines are used.
Major Products: The specific products formed depend on the choice of amine during coupling reactions.
Applications De Recherche Scientifique
Medicine: Investigate its antibacterial activity against pathogenic Gram-negative bacteria.
Chemistry: Explore its reactivity in various transformations.
Industry: Consider its use as a building block for more complex molecules.
Mécanisme D'action
The exact mechanism remains to be fully elucidated, but it likely interacts with specific molecular targets or pathways. Further research is needed to understand its effects.
Propriétés
Formule moléculaire |
C19H16ClN3O2 |
|---|---|
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
4-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C19H16ClN3O2/c20-14-5-1-11(2-6-14)10-22-8-7-15(21-22)23-18(24)16-12-3-4-13(9-12)17(16)19(23)25/h1-8,12-13,16-17H,9-10H2 |
Clé InChI |
XRAPTVVSQHWXCC-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=NN(C=C4)CC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900635.png)
![[8-[(E)-3-phenylprop-2-enyl]-8-azabicyclo[3.2.1]octan-3-yl] 2,4,6-trimethylbenzoate](/img/structure/B10900640.png)
![4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10900650.png)
![2,2,2-Trifluoroethyl 4-[(naphthalen-1-yloxy)methyl]benzoate](/img/structure/B10900663.png)
![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B10900673.png)
![4-chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10900677.png)
![3-(ethylsulfanyl)-6-{(1E)-1-[4-(propan-2-yl)phenyl]prop-1-en-2-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10900682.png)
![1-(2,4-dichlorobenzyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10900685.png)
![3-chloro-N-(2-chloropyridin-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900689.png)
![5,7-Bis(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10900699.png)

![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10900713.png)
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10900715.png)
![5-({(Z)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10900717.png)
